3-Cyclopropoxy-4-ethyl-2-methoxypyridine
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Overview
Description
3-Cyclopropoxy-4-ethyl-2-methoxypyridine: is an organic compound with the molecular formula C11H15NO2 It is a pyridine derivative characterized by the presence of cyclopropoxy, ethyl, and methoxy substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-ethyl-2-methoxypyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of Substituents: The cyclopropoxy, ethyl, and methoxy groups are introduced through substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the substituents, potentially converting the compound into various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Studies: Used in studies to understand the interaction of pyridine derivatives with biological systems.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Agrochemicals: Possible applications in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-ethyl-2-methoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also interact with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Cyclopropoxy-3-ethyl-2-methoxypyridine: Similar structure but with different positioning of substituents.
3-Cyclopropyl-2-methoxypyridine: Lacks the ethyl group, leading to different chemical properties.
Uniqueness:
Substituent Positioning:
Chemical Properties: The combination of these substituents results in distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-ethyl-2-methoxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-3-8-6-7-12-11(13-2)10(8)14-9-4-5-9/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
LWUKLFZFXYUAPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)OC)OC2CC2 |
Origin of Product |
United States |
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